12-(Benzyloxy)-12-oxododecanoic acid
Overview
Description
Benzyloxyacetic acid is an organic compound that is used as a building block in organic synthesis . It’s a liquid with a refractive index of 1.526 and a density of 1.162 g/mL at 25 °C .
Synthesis Analysis
While the specific synthesis process for “12-(Benzyloxy)-12-oxododecanoic acid” is not available, benzyloxyacetic acid and similar compounds can be synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported . Another method involves the condensation reaction of benzyloxyphenyl derivatives .Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and solubility . Chemical properties include reactivity and stability. The specific physical and chemical properties of “this compound” are not available.Scientific Research Applications
Photoluminescence in Lanthanide Complexes
12-(Benzyloxy)-12-oxododecanoic acid and its derivatives have been utilized in the synthesis of lanthanide coordination compounds. Sivakumar et al. (2010) explored the influence of electron-releasing or electron-withdrawing substituents on photophysical properties of these compounds. They found that incorporating an electron-releasing substituent improved the photoluminescence of the Tb(3+) complexes, while electron-withdrawing groups decreased the efficiency of Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Synthesis of Benzo[5,6]chromene Derivatives
Etivand et al. (2020) reported a green procedure for synthesizing benzo[5,6]chromene derivatives, including 12-benzoyl-8,12-dihydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-diones. This synthesis, which also includes this compound derivatives, was achieved using a one-pot, three-component reaction in water, emphasizing its environmental friendliness and high atom-economy (Etivand, Khalafy, & Dekamin, 2020).
Acid-catalyzed O-benzylating Reagent
Yamada, Fujita, and Kunishima (2012) developed a novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which formalizes the trimerization of the smallest unit of benzyl imidate. This reagent, related to this compound, was used to produce benzyl ethers from various functionalized alcohols with high atom economy (Yamada, Fujita, & Kunishima, 2012).
Lanthanide-based Coordination Polymers
Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates, like this compound. They observed that these polymers exhibit interesting photophysical properties, with Tb(3+) complexes showing bright green luminescence efficiencies and longer excited state lifetimes (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Organic Synthesis and Catalysis
Several studies have utilized this compound or its related compounds in various organic synthesis and catalysis processes. This includes work by Wang, Shen, and Wu (2008) on the direct benzylation of β-dicarbonyl compounds (Wang, Shen, & Wu, 2008), and research by Liu, Jacobs, and Gopalan (2009) on the synthesis of polyhydroxamic acids (Liu, Jacobs, & Gopalan, 2009).
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds can interact with various enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.
Mode of Action
Benzyloxy compounds are known to undergo various chemical reactions . For instance, they can participate in oxidation and reduction reactions . The specific interactions of 12-(Benzyloxy)-12-oxododecanoic acid with its targets would depend on the chemical environment and the nature of the targets themselves.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways . For example, benzylic compounds can participate in redox reactions . The exact pathways affected by this compound would depend on its specific targets and the biological context.
Pharmacokinetics
Similar compounds are known to be metabolized by cytochrome p450 enzymes . The bioavailability of this compound would depend on factors such as its absorption in the gastrointestinal tract, its distribution in the body, its metabolism in the liver, and its excretion.
Result of Action
Similar compounds are known to have various biological effects . The exact effects of this compound would depend on its specific targets and the biological context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can influence its action, for example, through competitive inhibition or synergistic effects.
Properties
IUPAC Name |
12-oxo-12-phenylmethoxydodecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVBXVYNIHVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88353-04-2 | |
Record name | 1-(Phenylmethyl) dodecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88353-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanedioic acid, 1-(phenylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.